molecular formula C15H12ClNO3 B250420 Methyl 3-[(2-chloroanilino)carbonyl]benzoate

Methyl 3-[(2-chloroanilino)carbonyl]benzoate

Cat. No. B250420
M. Wt: 289.71 g/mol
InChI Key: NSZJASPOCNKRRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-chloroanilino)carbonyl]benzoate, also known as Methyl 2-(2-chlorobenzamido)-3-methylbenzoate, is a chemical compound that belongs to the class of benzoic acid esters. It is widely used in scientific research for its various applications in the field of medicine, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chloroanilino)carbonyl]benzoate 3-[(2-chloroanilino)carbonyl]benzoate is not fully understood. However, it is believed to act as a zinc chelator, which can disrupt the normal zinc-dependent functions of proteins in cells. This disruption can lead to the induction of apoptosis in cancer cells and the inhibition of inflammatory processes.
Biochemical and Physiological Effects:
Methyl 3-[(2-chloroanilino)carbonyl]benzoate 3-[(2-chloroanilino)carbonyl]benzoate has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the serum and tissues of mice with induced inflammation. It has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation in the liver and brain of rats with induced oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 3-[(2-chloroanilino)carbonyl]benzoate 3-[(2-chloroanilino)carbonyl]benzoate has several advantages for lab experiments, including its high solubility in common organic solvents and its stability under various conditions. However, it is important to note that it can be toxic to cells at high concentrations and can interfere with the normal functions of zinc-dependent proteins in cells.

Future Directions

There are several future directions for the scientific research on Methyl 3-[(2-chloroanilino)carbonyl]benzoate 3-[(2-chloroanilino)carbonyl]benzoate. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its use as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, further studies are needed to better understand its mechanism of action and its effects on the normal functions of zinc-dependent proteins in cells.
Conclusion:
In conclusion, Methyl 3-[(2-chloroanilino)carbonyl]benzoate 3-[(2-chloroanilino)carbonyl]benzoate is a chemical compound that has various scientific research applications in the fields of medicine, biochemistry, and pharmacology. Its synthesis method is straightforward, and it has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. However, its toxicity at high concentrations and its potential to interfere with the normal functions of zinc-dependent proteins in cells should be taken into consideration. Further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Methyl 3-[(2-chloroanilino)carbonyl]benzoate 3-[(2-chloroanilino)carbonyl]benzoate involves the reaction between 2-chlorobenzoyl chloride and methyl 3-methylbenzoate in the presence of a base such as triethylamine or pyridine. The reaction takes place at room temperature and is completed within a few hours. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

Methyl 3-[(2-chloroanilino)carbonyl]benzoate 3-[(2-chloroanilino)carbonyl]benzoate has various scientific research applications, including its use as a fluorescent probe for the detection of zinc ions in biological samples. It has also been used as a potent inhibitor of human cancer cells, particularly breast cancer cells, by inducing apoptosis. Additionally, it has been shown to have anti-inflammatory and analgesic properties in animal models.

properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

methyl 3-[(2-chlorophenyl)carbamoyl]benzoate

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)11-6-4-5-10(9-11)14(18)17-13-8-3-2-7-12(13)16/h2-9H,1H3,(H,17,18)

InChI Key

NSZJASPOCNKRRN-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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